2-(3-Bromophenyl)quinoline-4-carbohydrazide
Overview
Description
2-(3-Bromophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12BrN3O and a molecular weight of 342.2 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-bromophenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine atom.
Condensation Reactions: Products include hydrazones or hydrazides, depending on the specific aldehyde or ketone used.
Oxidation and Reduction Reactions: Products include oxidized or reduced quinoline derivatives.
Scientific Research Applications
2-(3-Bromophenyl)quinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential anticancer agents.
Biological Research: It is used to study the inhibition of specific enzymes and pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)quinoline-4-carbohydrazide involves the inhibition of specific molecular targets, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that regulate cell proliferation, survival, and apoptosis. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase 9 .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinoline-4-carbohydrazide: Similar in structure but with the bromine atom in the 4-position of the phenyl ring.
2-(3-Chlorophenyl)quinoline-4-carbohydrazide: Similar in structure but with a chlorine atom instead of a bromine atom in the 3-position of the phenyl ring.
2-(3-Methylphenyl)quinoline-4-carbohydrazide: Similar in structure but with a methyl group instead of a bromine atom in the 3-position of the phenyl ring.
Uniqueness
2-(3-Bromophenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom in the 3-position of the phenyl ring and the carbohydrazide group at the 4-position of the quinoline ring confer distinct properties that make it a valuable compound for research in medicinal chemistry and biological studies .
Properties
IUPAC Name |
2-(3-bromophenyl)quinoline-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYXLLUFCHPZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207459 | |
Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-45-7 | |
Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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